molecular formula C18H14N2O2 B5823121 2-phenoxy-N-(pyridin-4-yl)benzamide

2-phenoxy-N-(pyridin-4-yl)benzamide

Cat. No.: B5823121
M. Wt: 290.3 g/mol
InChI Key: VXRWAMRGUGEZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(pyridin-4-yl)benzamide is a high-purity small molecule compound of significant interest in biochemical and pharmacological research. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is structurally characterized as a benzamide derivative and shares a close structural relationship with other researched phenoxy-benzamide compounds, such as the analog 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, which has been identified as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) . MAPK14 is a crucial serine/threonine kinase that plays a central role in cellular response pathways to stressors like pro-inflammatory cytokines, making it a significant target in research areas involving inflammation, immune response, and cellular signaling cascades . The molecular formula for this compound is anticipated to be C18H14N2O2, with an average molecular weight of 290.32 g/mol. Researchers value this compound for its potential to modulate key biological pathways, providing a valuable tool for investigating disease mechanisms in controlled laboratory settings. It is essential that researchers handle this product according to established laboratory safety protocols.

Properties

IUPAC Name

2-phenoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(20-14-10-12-19-13-11-14)16-8-4-5-9-17(16)22-15-6-2-1-3-7-15/h1-13H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWAMRGUGEZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-4-yl)benzamide typically involves the condensation of 4-phenoxybenzoic acid with pyridin-4-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-phenoxy-N-(pyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-phenoxy-N-(pyridin-4-yl)benzamide with structurally related benzamides:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Activity
This compound 2-phenoxy, pyridin-4-yl ~290.3* Not reported Hypothesized enhanced lipophilicity
GDC-046 () 2,6-dichloro, cyclopropanecarboxamido 350.2 Solid (storage: -20°C) Kinase inhibitor (selective)
4ci () Trifluoromethyl, benzoxazolyl ~397.3† 189.8–190.4 Anti-fungal activity
Compound 17 () Tetradecanoylamino, 3-carboxyphenyl ~437.5† Not reported 79% PCAF HAT inhibition
M5 () (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl) 327.36 142–146 Soluble in DMSO/ethanol

*Calculated for C₁₈H₁₄N₂O₂. †Estimated from molecular formula.

Key Observations :

  • Lipophilicity: The phenoxy group in the target compound likely increases logP compared to polar substituents (e.g., carboxy groups in ). However, it may be less lipophilic than long acyl chains (e.g., tetradecanoylamino in Compound 17).
  • Melting Points : Substituted benzamides exhibit wide melting point ranges. For example, anti-fungal derivative 4ci melts at ~190°C , while M5 () melts lower (~142–146°C), possibly due to its dioxothiazolidinyl group .
  • Solubility: The pyridin-4-yl group may improve aqueous solubility compared to purely aromatic substituents, as seen in M5’s DMSO/ethanol solubility .
Kinase Inhibition
  • GDC-046 (): A 2,6-dichloro-substituted benzamide with cyclopropanecarboxamido and pyridinyl groups shows potent kinase inhibition, attributed to its selective binding to ATP pockets .
  • EGFR Inhibitors (–2): Compounds with diaminopyrimidine and dichlorobenzamide moieties (e.g., Compounds 1–3) exhibit IC₅₀ values in nanomolar ranges. The dichloro substituents enhance target affinity through hydrophobic interactions .
PCAF HAT Inhibition
  • Compound 17 (): A tetradecanoylamino substituent at the 2-position achieves 79% inhibition at 100 μM, outperforming anacardic acid (68%).
Anti-Fungal Activity
  • 4ci (): The trifluoromethyl and benzoxazolyl groups contribute to anti-fungal efficacy, possibly through membrane disruption or enzyme inhibition .

Structural Insights :

  • The 2-position of benzamide is critical for activity. Phenoxy groups may mimic steric or electronic effects of acyl chains () or halogens (–2).
  • Pyridin-4-yl substituents (common in the target compound and GDC-046) facilitate hydrogen bonding with biological targets, as seen in kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for 2-phenoxy-N-(pyridin-4-yl)benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting phenoxybenzoyl chloride with 4-aminopyridine in the presence of a base (e.g., pyridine or triethylamine) under reflux conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, followed by purification via column chromatography or recrystallization. Yield optimization may include adjusting stoichiometry or employing coupling agents like EDC/HOBt .

Q. Which analytical techniques confirm the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify aromatic proton environments and amide bond formation.
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • HPLC : Assesses purity (>95% typically required for biological assays).
  • Elemental analysis : Validates molecular composition .

Q. How is the compound initially screened for biological activity?

Preliminary screening involves:

  • In vitro assays : Antiproliferative activity against cancer cell lines (e.g., A549, HeLa) using MTT assays.
  • Enzyme inhibition studies : Testing against kinases (e.g., RET) or histone deacetylases (HDACs) via fluorometric/colorimetric methods.
  • Antimicrobial testing : Disk diffusion or microdilution assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Catalyst screening : Palladium-based catalysts for coupling reactions.
  • Workflow automation : Continuous flow systems improve reproducibility .

Q. What structural modifications enhance the compound’s bioactivity?

Key SAR insights:

  • Electron-withdrawing groups (e.g., -CF₃, -Br) at the benzamide 4-position increase lipophilicity and target binding.
  • Pyridine substitution : 4-Pyridinyl enhances hydrogen bonding with enzymes like HDACs.
  • Heterocyclic additions : Thiophene or morpholine rings improve pharmacokinetic properties (e.g., metabolic stability) .

Q. How do researchers resolve contradictions in reported bioactivity data?

Contradictions arise from assay variability or structural impurities. Solutions include:

  • Standardized protocols : Uniform cell lines (e.g., MCF7 for breast cancer) and incubation times.
  • Orthogonal validation : Cross-testing via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC).
  • Meta-analysis : Pooling data from multiple studies to identify trends in substituent effects .

Q. What advanced techniques elucidate enzyme inhibition mechanisms?

Mechanistic studies employ:

  • Kinetic assays : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • X-ray crystallography : Resolving co-crystal structures with targets (e.g., PDB: 3HKC for kinase binding).
  • Molecular dynamics simulations : Modeling binding pocket interactions over nanosecond timescales .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically analyzed?

  • Fragment-based design : Synthesizing derivatives with incremental substituent changes (e.g., -OCH₃ → -CF₃).
  • QSAR modeling : Computational tools (e.g., AutoDock) predict binding affinities.
  • Bioisosteric replacement : Swapping pyridine with thiazole to maintain activity while reducing toxicity .

Q. What statistical methods validate experimental data?

  • ANOVA : For comparing IC50 values across derivatives.
  • Duncan’s test : Post hoc analysis of dose-response curves.
  • GraphPad Prism® : Dose-dependent cytotoxicity plots with SEM error bars .

Q. How is metabolic stability assessed during preclinical development?

  • Microsomal assays : Incubating the compound with liver microsomes to measure half-life (t½).
  • CYP450 inhibition screening : Identifying drug-drug interaction risks.
  • Plasma protein binding : Equilibrium dialysis to determine free fraction availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.